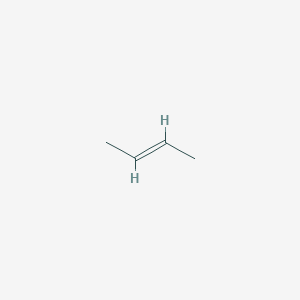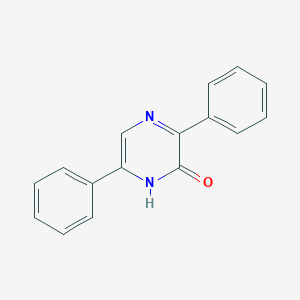
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide is a compound known for its therapeutic applications, particularly in the treatment of venous insufficiency and related conditions. It is often used to alleviate symptoms such as varicose veins, leg pain, and hemorrhoids. This compound works by improving venous tone and reducing venous stasis, thereby enhancing blood flow and reducing swelling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide typically involves the combination of diosmin and hesperidin, two flavonoids known for their beneficial effects on the vascular system. The reaction conditions often include the use of solvents like ethanol or methanol, and the process may involve heating and stirring to ensure complete dissolution and reaction of the components.
Industrial Production Methods
On an industrial scale, this compound is produced through a series of steps that ensure the purity and efficacy of the final product. This includes the extraction of diosmin and hesperidin from natural sources, followed by their purification and combination under controlled conditions. The final product is then formulated into tablets or capsules for oral administration.
化学反应分析
Types of Reactions
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized and reduced forms of the compound, as well as substituted derivatives. These products are often studied for their potential therapeutic applications and biological activities.
科学研究应用
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its unique chemical properties and potential as a precursor for the synthesis of other compounds.
Biology: In biology, this compound is used to study its effects on cellular processes and its potential as a therapeutic agent for various conditions.
Medicine: In medicine, this compound is used to treat venous insufficiency, varicose veins, and hemorrhoids. It is also being studied for its potential in treating other vascular conditions.
Industry: In industry, this compound is used in the formulation of pharmaceutical products and dietary supplements.
作用机制
(3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide exerts its effects by targeting the venous system and improving venous tone. It works by reducing the distensibility of veins and decreasing venous stasis, which enhances blood flow and reduces swelling. The molecular targets of this compound include the endothelial cells lining the blood vessels and the smooth muscle cells in the venous walls. The pathways involved in its mechanism of action include the modulation of nitric oxide production and the inhibition of inflammatory mediators.
相似化合物的比较
Similar Compounds
Similar compounds to (3beta,20alpha)-17beta-Hydroxy-9-methoxy-16beta-methoxycarbonylyohimban 4-oxide include:
Diosmin: A flavonoid used to treat venous insufficiency and related conditions.
Hesperidin: Another flavonoid with similar therapeutic applications.
Rutin: A flavonoid known for its antioxidant and anti-inflammatory properties.
Uniqueness of this compound
This compound is unique in its combination of diosmin and hesperidin, which provides a synergistic effect in improving venous tone and reducing venous stasis. This combination makes this compound particularly effective in treating venous insufficiency and related conditions, compared to other similar compounds that may only contain one of these flavonoids.
属性
CAS 编号 |
1056-57-1 |
|---|---|
分子式 |
C22H28N2O5 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1 |
InChI 键 |
SANIGXXUGRLAGR-BXUFFXRESA-N |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
手性 SMILES |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-] |
规范 SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















